molecular formula C11H11BrO2 B13067413 4-Bromo-2-cyclopropanecarbonyl-6-methylphenol

4-Bromo-2-cyclopropanecarbonyl-6-methylphenol

Cat. No.: B13067413
M. Wt: 255.11 g/mol
InChI Key: NNPOTICYKMZUNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

Molecular Formula

C11H11BrO2

Molecular Weight

255.11 g/mol

IUPAC Name

(5-bromo-2-hydroxy-3-methylphenyl)-cyclopropylmethanone

InChI

InChI=1S/C11H11BrO2/c1-6-4-8(12)5-9(10(6)13)11(14)7-2-3-7/h4-5,7,13H,2-3H2,1H3

InChI Key

NNPOTICYKMZUNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C(=O)C2CC2)Br

Origin of Product

United States

Preparation Methods

The synthesis of 4-Bromo-2-cyclopropanecarbonyl-6-methylphenol can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

4-Bromo-2-cyclopropanecarbonyl-6-methylphenol undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can lead to the formation of quinones, while reduction can result in the formation of cyclohexanols.

Scientific Research Applications

4-Bromo-2-cyclopropanecarbonyl-6-methylphenol has a wide range of scientific research applications, including:

Biological Activity

4-Bromo-2-cyclopropanecarbonyl-6-methylphenol is a phenolic compound with a unique chemical structure that includes a bromine atom and a cyclopropanecarbonyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure

The molecular formula of this compound is C12_{12}H11_{11}BrO2_2, with a CAS number of 1344243-05-5. The compound features a bromine atom at the para position relative to the hydroxyl group on the aromatic ring, contributing to its chemical reactivity and biological potential.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Similar phenolic compounds have shown significant antimicrobial activity, suggesting that this compound may also possess such properties.
  • Anti-inflammatory Effects : The compound has been investigated for its ability to inhibit nitric oxide production, which is associated with inflammatory responses.
  • Potential Anticancer Applications : Given its structural similarities to other known anticancer agents, there is potential for this compound to be explored in cancer therapeutics.

The biological activity of this compound can be attributed to its interaction with specific molecular targets in biological systems. These interactions may involve:

  • Inhibition of Nitric Oxide Synthase : This could lead to reduced nitric oxide levels, thereby mitigating inflammation.
  • Modulation of Cell Signaling Pathways : The compound may interfere with pathways involved in cell proliferation and apoptosis, relevant for cancer treatment.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
4-Bromo-2-methylphenolBromine at para position; methyl groupCommonly used as an antiseptic
4-Bromo-2,6-dimethylphenolTwo methyl groups; bromine at para positionExhibits strong antimicrobial activity
4-BromophenolSimple brominated phenolWidely studied for antibacterial properties
4-Bromo-2-chloro-6-methylphenolChlorine substituent alongside bromineExplored for anti-inflammatory effects

This table illustrates how variations in structure can lead to differing biological activities and therapeutic potentials.

Case Studies and Research Findings

Recent studies have focused on the synthesis and modification of phenolic compounds similar to this compound. For instance:

  • Study on Antimicrobial Activity : Research demonstrated that phenolic compounds exhibit significant antibacterial effects against various pathogens, suggesting that this compound could be similarly effective.
  • Inflammation Models : In vitro studies have shown that related compounds can inhibit nitric oxide production in activated macrophages, indicating potential anti-inflammatory properties for this compound as well.
  • Cancer Therapeutics : Investigations into PARP inhibitors have highlighted the role of similar compounds in cancer therapy, emphasizing the need for further exploration of this compound in this context.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.